ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic derivative of the cyclohepta[b]thiophene scaffold, characterized by a sulfamoyl-substituted benzamido group at position 2 and an ethyl ester at position 2. This compound is part of a broader class of molecules designed for bioactivity studies, particularly targeting viral polymerases or enzymes such as acetylcholinesterase .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O5S2/c1-6-34-27(31)24-22-10-8-7-9-11-23(22)35-26(24)28-25(30)20-12-14-21(15-13-20)36(32,33)29(16-18(2)3)17-19(4)5/h12-15,18-19H,6-11,16-17H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQFELTBPGUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamido Group
The benzamido moiety at position 2 is a critical pharmacophore. Modifications here significantly influence bioactivity and physicochemical properties:
Key Findings :
- Halogen vs. Sulfamoyl Groups : Fluorine substituents (e.g., compounds 21, 23) enhance binding to viral polymerase subunits through halogen bonding , whereas the bulkier diisobutylsulfamoyl group in the target compound may improve solubility and metabolic stability .
- Positional Effects : Ortho-substituted derivatives (e.g., 2-fluoro, 2-methoxy) show higher yields (100%) compared to para-substituted analogs (64% for 4-fluoro), suggesting steric or electronic factors influence synthesis efficiency .
Modifications at the Carboxylate Position
Replacing the ethyl ester with amides or other groups alters pharmacokinetic profiles:
Key Findings :
- Ester vs. Amide : Ethyl esters (target compound) are typically hydrolyzed in vivo to active acids, while carboxamide derivatives (e.g., VIh) exhibit direct acetylcholinesterase (AChE) inhibition due to hydrogen-bonding interactions .
- Piperazine Additions : Compounds like VIh integrate piperazine moieties, enhancing blood-brain barrier penetration for central nervous system targets .
Spectral and Structural Analysis
NMR Trends
- Cycloheptane Protons : In all analogs, cycloheptane CH₂ protons resonate between δ 1.50–3.10 ppm, indicating minimal conformational differences .
- Aromatic Regions : Substituents on the benzamido group cause distinct shifts. For example, 2-fluoro (compound 21) shows aromatic protons at δ 7.20–8.20 ppm, whereas the target compound’s diisobutylsulfamoyl group would likely deshield adjacent protons, shifting them downfield .
Melting Points and Solubility
- Melting Points: Fluorinated derivatives (21, 23) exhibit higher m.p. (~117°C) compared to non-halogenated analogs (e.g., VIj: m.p. 138–140°C), likely due to enhanced crystallinity from halogen packing .
- Solubility : The diisobutylsulfamoyl group in the target compound is expected to improve aqueous solubility over nitro- or methoxy-substituted derivatives (e.g., compound 47) due to its polar sulfonamide moiety .
Q & A
Q. What purification techniques ensure >95% purity for pharmacological studies?
- Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via LC-MS and evaporative light scattering detection (ELSD) to avoid UV-inactive impurities .
Q. How can metabolic stability be improved for in vivo applications?
- Answer : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to resist esterase cleavage. Pharmacokinetic studies in rodent models confirm prolonged half-life with these modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
